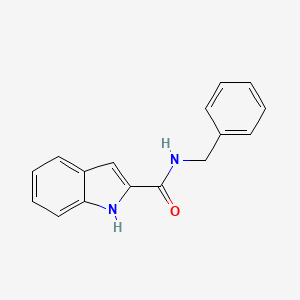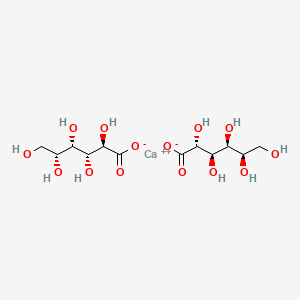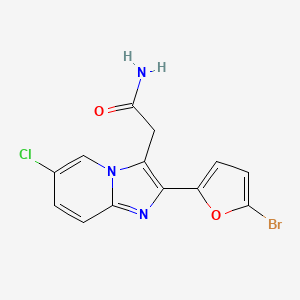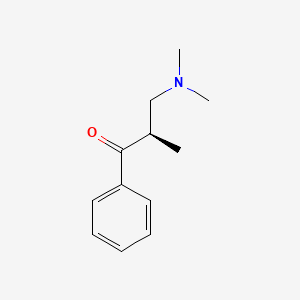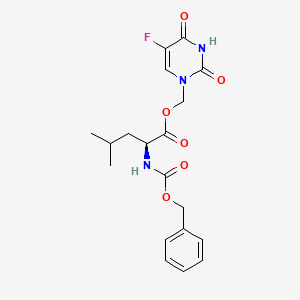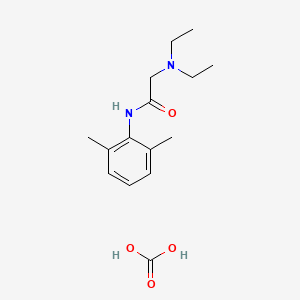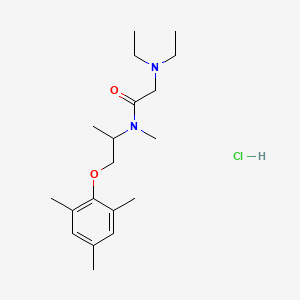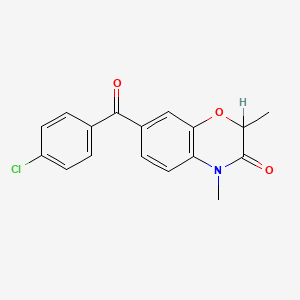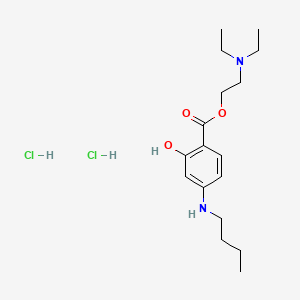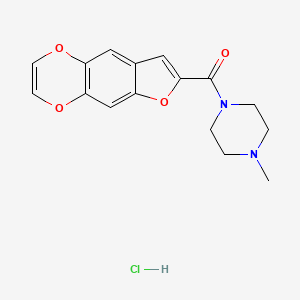
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the furobenzodioxin moiety, which is then coupled with a piperazine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride include other piperazine derivatives and compounds containing the furobenzodioxin moiety. Examples include:
- Piperazine, 1-(benzodioxol-5-ylcarbonyl)-4-methyl-, hydrochloride
- Piperazine, 1-(furo(2,3-g)-1,4-benzodioxin-5-ylcarbonyl)-4-methyl-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperazine ring with the furobenzodioxin moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
102517-04-4 |
|---|---|
Molecular Formula |
C16H17ClN2O4 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
furo[2,3-g][1,4]benzodioxin-7-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H16N2O4.ClH/c1-17-2-4-18(5-3-17)16(19)15-9-11-8-13-14(10-12(11)22-15)21-7-6-20-13;/h6-10H,2-5H2,1H3;1H |
InChI Key |
ZVXHLTCASKXLHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


